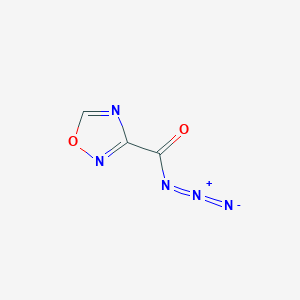

1,2,4-Oxadiazole-3-carbonyl azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3HN5O2 |

|---|---|

Molecular Weight |

139.07 g/mol |

IUPAC Name |

1,2,4-oxadiazole-3-carbonyl azide |

InChI |

InChI=1S/C3HN5O2/c4-8-6-3(9)2-5-1-10-7-2/h1H |

InChI Key |

UVVXLBZDJXAVNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NO1)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4 Oxadiazole 3 Carbonyl Azide and Analogues

Precursor Chemistry and Convergent Synthetic Pathways

Convergent synthetic strategies, where different fragments of the target molecule are synthesized separately and then combined, are often employed to maximize efficiency and yield. In the context of 1,2,4-oxadiazole-3-carbonyl azide (B81097), this typically involves the preparation of a stable 1,2,4-oxadiazole (B8745197) precursor which is then converted to the final product.

A primary and straightforward route to 1,2,4-oxadiazole-3-carbonyl azide begins with the corresponding 1,2,4-oxadiazole-3-carboxylic acid. This precursor can be synthesized through various means, including the oxidation of a 3-methyl-1,2,4-oxadiazole or by building the ring from acyclic precursors already bearing the carboxyl group or a masked equivalent.

Once the 1,2,4-oxadiazole-3-carboxylic acid is obtained, it can be converted to the carbonyl azide through several established methods. A common approach involves the activation of the carboxylic acid, followed by reaction with an azide salt. For instance, the carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with sodium azide (NaN₃) to yield the desired this compound. researchgate.net

Alternatively, peptide coupling agents can be employed to facilitate the conversion. Reagents such as diphenylphosphoryl azide (DPPA) can directly transform the carboxylic acid into the carbonyl azide in a one-pot procedure. researchgate.net Another method involves the use of trichloroisocyanuric acid and triphenylphosphine, which offers a mild and efficient way to generate acyl azides from carboxylic acids. researchgate.net

A summary of common reagents for converting carboxylic acids to acyl azides is presented in the table below.

| Activating Reagent System | Comments |

| Thionyl chloride (SOCl₂) followed by Sodium Azide (NaN₃) | A classic and effective two-step method. |

| Oxalyl chloride followed by Sodium Azide (NaN₃) | Similar to the SOCl₂ method, often providing cleaner reactions. |

| Diphenylphosphoryl azide (DPPA) | A one-pot method for direct conversion. researchgate.net |

| Trichloroisocyanuric acid/Triphenylphosphine/Sodium Azide | A mild and efficient one-pot system. researchgate.net |

| Cyanuric chloride/N-methylmorpholine | Another activating system for carboxylic acids. researchgate.net |

The introduction of the carbonyl azide functionality is often strategically placed at a late stage in the synthetic sequence. This is due to the potential instability of the azide group, which can be sensitive to various reaction conditions, including heat and acidic or basic environments. By adding the azide at the end, the risk of its decomposition or unwanted side reactions during the construction of the oxadiazole ring is minimized.

A common late-stage incorporation strategy involves the conversion of a 1,2,4-oxadiazole-3-carboxylic acid ester to the corresponding acyl hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting acyl hydrazide is then diazotized using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to furnish the this compound. This two-step process from the ester is a reliable and well-established method for introducing the carbonyl azide group. researchgate.net

The Curtius rearrangement, a thermal or photochemical rearrangement of an acyl azide to an isocyanate, underscores the importance of carefully controlled reaction conditions when working with these compounds. researchgate.netwikipedia.org

When synthesizing complex molecules containing the this compound moiety, chemo- and regioselectivity are paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the orientation of a reaction on a molecule with multiple possible reaction sites.

In the synthesis of substituted 1,2,4-oxadiazoles, the formation of the ring itself presents a regiochemical challenge. The most common method, the reaction of an amidoxime (B1450833) with an acylating agent, can potentially lead to two different regioisomers. However, the reaction conditions and the nature of the substituents can often be tuned to favor the desired 3,5-disubstituted 1,2,4-oxadiazole. researchgate.net

When introducing the carbonyl azide, chemoselectivity is crucial, especially if other reactive functional groups are present in the molecule. For instance, if the substrate contains other functionalities that could react with the azidating agent, the choice of reagent and conditions must be carefully considered to ensure that only the carboxylic acid at the 3-position of the oxadiazole is converted. The direct conversion methods, such as those using DPPA, can sometimes offer higher chemoselectivity compared to the acyl chloride route, which involves a highly reactive intermediate. researchgate.net

Ring-Forming Strategies for the 1,2,4-Oxadiazole Core Pre-functionalized with Carbonyl Azide

An alternative to post-synthetic modification of the oxadiazole ring is to construct the ring with the desired functionality, or a direct precursor, already in place. This approach can be more atom-economical and may lead to shorter synthetic routes.

The reaction between an amidoxime and a suitable acylating agent is one of the most widely used methods for the synthesis of 1,2,4-oxadiazoles. researchgate.netorganic-chemistry.orgnih.gov This method can be adapted to prepare 1,2,4-oxadiazoles with a C3-substituent that is either a carbonyl azide or can be readily converted to one.

In this approach, an amidoxime is reacted with a dicarbonyl compound or a derivative that can provide the C3-carbonyl functionality. For example, reacting an amidoxime with an acyl chloride or anhydride (B1165640) derived from a dicarboxylic acid monoester would install the necessary ester group at the 3-position. This ester can then be converted to the carbonyl azide as previously described. One-pot procedures where amidoximes react directly with carboxylic acid derivatives in the presence of a coupling agent and a base are also common. nih.govnih.gov

The general scheme for this reaction is the acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes a cyclodehydration to yield the 1,2,4-oxadiazole ring. nih.govnih.gov The efficiency and regioselectivity of this process can be influenced by the choice of solvent, base, and activating agent. nih.gov

A selection of conditions for amidoxime-based 1,2,4-oxadiazole synthesis is provided below.

| Amidoxime Reactant | Acylating Agent/Carboxyl Source | Conditions |

| Benzamidoxime | Acyl chlorides/anhydrides | Base-catalyzed cyclization. researchgate.netnih.gov |

| Various amidoximes | Carboxylic acids | Coupling agents (e.g., CDI, chloroformates), base, DMSO. nih.gov |

| Amidoximes | Dicarboxylic acid anhydrides | Base, DMSO. nih.gov |

| N-benzyl amidoximes | - | Electrochemical anodic oxidation for dehydrogenative cyclization. rsc.org |

1,3-Dipolar cycloaddition reactions provide another powerful tool for the construction of five-membered heterocyclic rings like 1,2,4-oxadiazoles. researchgate.netwikipedia.org The most common variant for this purpose is the reaction of a nitrile oxide with a nitrile. organic-chemistry.org

To synthesize a 1,2,4-oxadiazole with a C3-carbonyl azide precursor, a nitrile oxide can be reacted with a nitrile that contains an ester or a protected carboxyl group. The nitrile oxide is typically generated in situ from a hydroximoyl chloride by treatment with a base. The subsequent [3+2] cycloaddition with the functionalized nitrile yields the desired 3-substituted 1,2,4-oxadiazole. researchgate.net

While this method is versatile, the direct use of a nitrile bearing an azide functionality might be challenging due to the potential for the azide to react under the cycloaddition conditions. Therefore, it is more common to use a precursor functional group that can be converted to the carbonyl azide after the oxadiazole ring has been formed. The regioselectivity of the cycloaddition is an important consideration and is influenced by the electronic properties of both the nitrile oxide and the nitrile. researchgate.netresearchgate.net

Emerging and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes, emphasizing the use of safer solvents, reduced energy consumption, and the development of one-pot reactions to minimize waste and improve efficiency. These principles are being actively applied to the synthesis of 1,2,4-oxadiazole derivatives.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comrsc.org This technology has been successfully applied to the synthesis of 1,2,4-oxadiazole rings. For instance, the cyclization of amidoximes with carboxylic acids or their derivatives can be significantly accelerated under microwave heating. organic-chemistry.org A general approach involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then acylated and cyclized. nih.gov

A notable sustainable approach involves the solvent-free, one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation to afford 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. nih.gov This method avoids the use of hazardous solvents and simplifies the purification process. While not directly yielding the 3-carbonyl azide, the synthesis of a 1,2,4-oxadiazole with a substituent at the 3-position that can be converted to a carboxylic acid provides a viable route.

One-Pot Synthetic Procedures:

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, time, and resource efficiency. Several innovative one-pot methods for the synthesis of 1,2,4-oxadiazoles have been reported.

A base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed from nitriles, aldehydes, and hydroxylamine hydrochloride without the need for an external oxidant, where the aldehyde serves a dual role as both a reactant and an oxidant. impactfactor.org Another notable one-pot procedure involves the reaction of amidoximes and carboxylic acid methyl or ethyl esters in a superbasic medium (NaOH/DMSO) at room temperature, providing a diverse range of 1,2,4-oxadiazole analogues. mdpi.com

The following table summarizes representative emerging one-pot synthetic protocols for 1,2,4-oxadiazole analogues:

| Starting Materials | Reagents and Conditions | Product Type | Yields | Reference |

| Amidoximes, Carboxylic acid methyl/ethyl esters | NaOH/DMSO, Room Temperature, 4-24 h | 3,5-disubstituted-1,2,4-oxadiazoles | 11-90% | mdpi.com |

| Nitriles, Aldehydes, Hydroxylamine hydrochloride | Base-mediated | 3,5-disubstituted-1,2,4-oxadiazoles | Good | impactfactor.org |

| Nitriles, Hydroxylamine, Meldrum's acid | Microwave irradiation, Solvent-free | 3,5-disubstituted-1,2,4-oxadiazoles | Good-Excellent | nih.gov |

| Amidoximes, Carboxylic acids | EDC·HCl, Dichloromethane, 0-30 °C then 110 °C | 3,5-disubstituted-1,2,4-oxadiazoles | Good | nih.gov |

Conversion to this compound:

The synthesis of this compound would logically proceed from a 1,2,4-oxadiazole-3-carboxylic acid precursor. The carboxylic acid can be activated and then converted to the carbonyl azide. A common method for this transformation is the reaction of the corresponding acyl chloride with an azide salt, such as sodium azide.

The formation of the acyl chloride from the carboxylic acid can be achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org

An alternative, milder approach for the synthesis of acyl azides from carboxylic acids involves the use of peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an azide source. rsc.org This method is often preferred for substrates with sensitive functional groups.

The general synthetic sequence is outlined below:

Synthesis of 1,2,4-Oxadiazole-3-carboxylic acid: This can be accomplished through various emerging protocols, such as those starting from a dinitrile or a cyanoformate, which upon reaction with hydroxylamine and subsequent cyclization would yield the desired carboxylic acid derivative.

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, typically the acyl chloride.

Formation of the Carbonyl Azide: The activated carboxylic acid derivative is then reacted with an azide donor, such as sodium azide, to furnish this compound.

The following table details the key transformation of a carboxylic acid to a carbonyl azide:

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | Carbonyl Azide | Standard, effective method | libretexts.org |

| Carboxylic Acid | EDC, NaN₃ | Carbonyl Azide | Mild conditions, suitable for sensitive substrates | rsc.org |

| Carboxylic Acid | Trichloroacetonitrile, Triphenylphosphine, Sodium azide, r.t. | Carbonyl Azide | Good yields, mild conditions | organic-chemistry.org |

Elucidating the Reactivity and Reaction Mechanisms of 1,2,4 Oxadiazole 3 Carbonyl Azide

Thermal and Photochemical Transformations of the Carbonyl Azide (B81097) Group

The carbonyl azide functionality is a well-known precursor for the Curtius rearrangement, a powerful method for the synthesis of amines and their derivatives. This transformation can be induced either thermally or photochemically.

Curtius Rearrangement: Pathways to Isocyanates and Derived Products

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. This rearrangement is a concerted process, meaning the migration of the R-group and the expulsion of dinitrogen occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate in many cases. wikipedia.orgnih.gov The reaction proceeds with complete retention of the configuration of the migrating group. nih.gov

Upon heating or irradiation, 1,2,4-Oxadiazole-3-carbonyl azide is expected to undergo a Curtius rearrangement to yield 1,2,4-Oxadiazol-3-yl isocyanate and nitrogen gas. The 1,2,4-oxadiazole (B8745197) ring would act as the migrating group (R-group) in this transformation. The stability and reactivity of the resulting isocyanate would be influenced by the electronic properties of the 1,2,4-oxadiazole ring.

Isocyanates are highly reactive electrophiles that readily react with a variety of nucleophiles. wikipedia.org The 1,2,4-Oxadiazol-3-yl isocyanate formed from the Curtius rearrangement would be expected to undergo such reactions.

Reaction with Alcohols: In the presence of an alcohol (R'-OH), the isocyanate would react to form a urethane (carbamate) derivative.

Reaction with Amines: Reaction with a primary or secondary amine (R'R''NH) would lead to the formation of a urea (B33335) derivative.

Reaction with Water: Hydrolysis of the isocyanate by water would initially form an unstable carbamic acid, which would then decarboxylate to yield a primary amine, 3-amino-1,2,4-oxadiazole . wikipedia.org

These subsequent reactions are crucial for converting the initial carbonyl azide into a variety of stable, functionalized 1,2,4-oxadiazole derivatives.

Table 1: Predicted Products from the Reaction of 1,2,4-Oxadiazol-3-yl Isocyanate with Nucleophiles

| Nucleophile | Product Class |

| Alcohol (R'-OH) | Urethane |

| Amine (R'R''NH) | Urea |

| Water (H₂O) | Amine (via carbamic acid) |

Nitrene Generation and Subsequent Rearrangements

While the thermal Curtius rearrangement is often a concerted process, photochemical decomposition or decomposition under specific conditions can lead to the formation of a highly reactive acyl nitrene intermediate. nih.gov In the case of this compound, this would be 1,2,4-Oxadiazole-3-carbonyl nitrene . The fate of this nitrene would depend on the reaction conditions and the presence of other reagents.

Acyl nitrenes can undergo various reactions, including:

Rearrangement to the isocyanate: This is the most common pathway, leading to the products described in the Curtius rearrangement.

Insertion reactions: Nitrenes can insert into C-H or other bonds, although this is less common for acyl nitrenes compared to other types of nitrenes.

Addition to unsaturated systems: Acyl nitrenes can add to alkenes or alkynes.

Specific studies on the generation and trapping of 1,2,4-Oxadiazole-3-carbonyl nitrene are not currently available in the literature.

Investigation of Decomposition Pathways and Stability Profiles

The stability of this compound is a critical factor for its synthesis, storage, and handling. Acyl azides are known to be potentially explosive compounds, and their stability is influenced by their molecular structure. The presence of the 1,2,4-oxadiazole ring may affect the thermal stability of the carbonyl azide group.

Reactivity of the 1,2,4-Oxadiazole Core Influenced by the Azide Group

The 1,2,4-oxadiazole ring itself possesses a unique reactivity profile, which would be modulated by the strongly electron-withdrawing carbonyl azide group at the 3-position.

The 1,2,4-oxadiazole ring is generally considered an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing 3-carbonyl azide group would further deactivate the ring towards electrophilic substitution, making such reactions highly unlikely.

Conversely, nucleophilic aromatic substitution (SNAr) would be facilitated. Nucleophiles would be expected to preferentially attack the C(5) position, which is activated by the adjacent nitrogen atom and the electron-withdrawing group at C(3).

| Position on Ring | Susceptibility to Nucleophilic Attack |

| C(3) | Low (due to attachment of the azide group) |

| C(5) | High (activated by ring nitrogens and C(3) substituent) |

The 1,2,4-oxadiazole ring is known to undergo various ring-opening and ring-transformation reactions, often initiated by thermal or photochemical means, or by reaction with nucleophiles.

One of the most well-known rearrangements of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement , which typically involves a side chain at the 3- or 5-position with a nucleophilic atom that can attack the N(2) or N(4) of the ring, leading to a new heterocyclic system. Given the structure of this compound, such a rearrangement would depend on the nature of the substituent at the 5-position.

Another potential pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. A strong nucleophile could attack the C(5) position, leading to the cleavage of the weak N(2)-O(1) bond and subsequent rearrangement to form a new heterocyclic ring.

Furthermore, the carbonyl azide itself can undergo a Curtius rearrangement upon heating or photolysis to form an isocyanate with the loss of nitrogen gas. This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. If the rearrangement is followed by an intramolecular reaction, it could lead to ring transformation products. For instance, the isocyanate could potentially react with the oxadiazole ring itself under certain conditions, leading to complex rearrangements.

Strategic Derivatization and Chemical Transformations of 1,2,4 Oxadiazole 3 Carbonyl Azide

Transformations of the Azide (B81097) Group to Other Key Functionalities

The carbonyl azide group is a high-energy functionality that serves as a gateway to numerous other important chemical groups, primarily through rearrangement and reduction pathways.

Reduction Reactions to Amines

The reduction of the carbonyl azide to a primary amine is a fundamental transformation, typically proceeding through a Curtius rearrangement. nih.govwikipedia.orgnih.gov In this reaction, thermal or photochemical decomposition of the acyl azide leads to the formation of an isocyanate intermediate with the concomitant loss of nitrogen gas. This highly reactive isocyanate can then be trapped by various nucleophiles to yield stable products.

For instance, the reaction of 1,2,4-oxadiazole-3-carbonyl azide with an alcohol, such as tert-butanol, results in the formation of the corresponding tert-butyl carbamate (B1207046). nih.gov This carbamate serves as a stable, protected form of the 3-amino-1,2,4-oxadiazole. Subsequent deprotection under acidic conditions can then liberate the free amine. This two-step process provides a controlled method for the introduction of an amino group onto the oxadiazole ring.

Similarly, trapping the isocyanate intermediate with an amine leads to the formation of urea (B33335) derivatives. The general transformation of acyl azides to amines and their derivatives is a well-established synthetic strategy. wikipedia.orgnih.gov

Table 1: Representative Reduction and Rearrangement Products of this compound

| Starting Material | Reagent | Intermediate | Product | Product Type |

| This compound | Heat, tert-Butanol | 1,2,4-Oxadiazol-3-yl isocyanate | tert-Butyl (1,2,4-oxadiazol-3-yl)carbamate | Carbamate (Protected Amine) |

| This compound | Heat, Water | 1,2,4-Oxadiazol-3-yl isocyanate | 3-Amino-1,2,4-oxadiazole | Primary Amine |

| This compound | Heat, Amine (R-NH2) | 1,2,4-Oxadiazol-3-yl isocyanate | 1-(1,2,4-Oxadiazol-3-yl)-3-R-urea | Urea |

Controlled Hydrolysis and Related Derivatizations

The controlled hydrolysis of this compound to the corresponding carboxylic acid represents another potential synthetic route. However, this transformation must compete with the facile Curtius rearrangement. Under aqueous acidic or basic conditions, acyl azides can be hydrolyzed, but the conditions must be carefully controlled to favor nucleophilic attack at the carbonyl carbon over thermal decomposition.

While direct hydrolysis of this compound is not extensively documented, the hydrolysis of related 3-substituted 1,2,4-oxadiazoles provides some insight into the stability of the heterocyclic ring. For example, the acid hydrolysis of 3-amino-1,2,4-oxadiazole is known to yield hydroxyguanidine, indicating that the oxadiazole ring can be cleaved under certain hydrolytic conditions. Therefore, mild, non-thermal hydrolysis conditions would be necessary to selectively convert the carbonyl azide to a carboxylic acid while preserving the oxadiazole core.

Functionalization of the 1,2,4-Oxadiazole (B8745197) Ring System

Beyond the transformations of the azide group, the 1,2,4-oxadiazole ring itself offers opportunities for further functionalization, allowing for the synthesis of a diverse library of compounds.

Modifications at C-5 and N-2 Positions of the Oxadiazole Core

The reactivity of the 1,2,4-oxadiazole ring is influenced by the nature of its substituents. The C-5 position is generally the most electrophilic site on the ring and is susceptible to nucleophilic attack, particularly when an electron-withdrawing group is present at the C-3 position. The 3-carbonyl azide group is strongly electron-withdrawing, thus activating the C-5 position towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of substituents at C-5 by reacting a 3-carbonyl azide-5-halo-1,2,4-oxadiazole with suitable nucleophiles.

The N-2 position of the 1,2,4-oxadiazole ring is generally less reactive towards external electrophiles compared to the N-4 position. However, it can participate in intramolecular rearrangements, such as the Boulton-Katritzky rearrangement, where a suitably positioned nucleophile in a C-3 side chain attacks the N-2 atom.

Introduction of Diverse Substituents via Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the functionalization of heterocyclic rings. While specific examples starting from this compound are not prevalent in the literature, the general principles of cross-coupling can be applied. For instance, a 5-halo-1,2,4-oxadiazole bearing a 3-carbonyl azide group could potentially undergo Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the C-5 position. The stability of the carbonyl azide group under these reaction conditions would be a critical factor to consider.

Synthesis of Fused and Bridged Heterocyclic Systems

The reactivity of the carbonyl azide group can be harnessed to construct fused and bridged heterocyclic systems through intramolecular cyclization reactions. This strategy involves the presence of a reactive partner on a substituent attached to the 1,2,4-oxadiazole ring, which can intercept the isocyanate formed during the Curtius rearrangement or react with the azide group directly.

For example, a 1,2,4-oxadiazole bearing a substituent at the C-5 position with a nucleophilic group (e.g., an amino, hydroxyl, or thiol group) could undergo an intramolecular reaction with the 3-isocyanate generated in situ. This would lead to the formation of a fused heterocyclic system where the new ring is annulated to the c-edge of the oxadiazole.

Another possibility involves the intramolecular cycloaddition of the azide with an unsaturated bond (e.g., an alkyne or alkene) located on a C-5 substituent. Such [3+2] cycloadditions, often promoted by heat or a catalyst, can lead to the formation of fused triazole rings. The design of the starting material, with appropriate linkers between the azide and the reactive partner, is crucial for the successful synthesis of these complex heterocyclic architectures.

Table 2: Potential Strategies for Fused Heterocycle Synthesis

| C-5 Substituent with Reactive Group | Intermediate | Fused Ring System |

| -L-NH2 (L = linker) | 3-Isocyanate | Fused Urea-type Ring |

| -L-OH | 3-Isocyanate | Fused Carbamate-type Ring |

| -L-C≡CH | 3-Carbonyl Azide | Fused Triazole Ring |

Intramolecular Cyclizations and Rearrangements

The inherent reactivity of the carbonyl azide functional group, primarily through the Curtius rearrangement, serves as a powerful tool for initiating intramolecular cyclization and rearrangement cascades. These transformations lead to the formation of novel fused heterocyclic systems, often with significant potential in drug discovery.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. rsc.orgnih.govmdpi.com This rearrangement is a key first step in the intramolecular transformations of this compound. The isocyanate intermediate, being highly electrophilic, can be trapped by suitably positioned nucleophiles within the same molecule to afford a variety of fused heterocycles. researchgate.net

A primary example of this strategy involves the tandem Curtius rearrangement-cyclization sequence. When this compound is heated, it undergoes the Curtius rearrangement to form the corresponding 1,2,4-oxadiazol-3-yl isocyanate. If the substituent at the 5-position of the oxadiazole ring bears a nucleophilic group, an intramolecular cyclization can ensue. For instance, if the 5-substituent contains a primary amine, a urea linkage can be formed, leading to a fused pyrimidinone-type structure.

While specific literature detailing the intramolecular cyclization of this compound is limited, the general principles of 1,2,4-oxadiazole chemistry suggest other potential rearrangement pathways. The 1,2,4-oxadiazole ring itself is susceptible to various rearrangements, such as the Boulton-Katritzky rearrangement, which involves the intramolecular cyclization of a side chain onto the N2-position of the oxadiazole ring. researchgate.net Although not directly involving the carbonyl azide, the interplay between the reactivity of the azide and the inherent rearrangement tendencies of the oxadiazole ring could lead to complex and novel molecular scaffolds.

Photochemical conditions can also be employed to induce rearrangements. The irradiation of 1,2,4-oxadiazoles can lead to the cleavage of the weak N-O bond, generating reactive intermediates that can rearrange to other heterocyclic systems. researchgate.net The combination of photochemical activation with the reactivity of the carbonyl azide could open up new avenues for the synthesis of unique fused heterocycles.

Table 1: Intramolecular Reactions of this compound Derivatives

| Starting Material (Conceptual) | Conditions | Intermediate | Product (Conceptual Fused System) |

| 5-(2-aminoethyl)-1,2,4-Oxadiazole-3-carbonyl azide | Heat | 5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl isocyanate | Fused pyrimido[1,2-b] rsc.orgnih.govresearchgate.netoxadiazole derivative |

| 5-(2-hydroxyethyl)-1,2,4-Oxadiazole-3-carbonyl azide | Heat | 5-(2-hydroxyethyl)-1,2,4-oxadiazol-3-yl isocyanate | Fused oxazolo[3,2-b] rsc.orgnih.govresearchgate.netoxadiazole derivative |

Intermolecular Annulations and Hybrid Architectures

The 1,2,4-oxadiazol-3-yl isocyanate, generated in situ from this compound via the Curtius rearrangement, is a powerful electrophile for intermolecular reactions. This reactivity can be harnessed to construct a wide array of hybrid molecular architectures through various annulation strategies, particularly cycloaddition reactions.

Isocyanates are known to participate in [2+2], [3+2], and [4+2] cycloaddition reactions with a variety of unsaturated partners. nih.govresearchgate.net The 1,2,4-oxadiazol-3-yl isocyanate can act as a dienophile or a dipolarophile, reacting with dienes, 1,3-dipoles, or other suitable partners to form new ring systems appended to the 1,2,4-oxadiazole core.

For instance, the reaction of 1,2,4-oxadiazol-3-yl isocyanate with a 1,3-dipole, such as a nitrile oxide or an azide, would lead to the formation of a five-membered heterocyclic ring attached to the isocyanate-derived nitrogen. This [3+2] cycloaddition would result in a hybrid molecule containing both a 1,2,4-oxadiazole and another five-membered heterocycle. rsc.org

Furthermore, the isocyanate functionality can react with bifunctional nucleophiles in a stepwise manner to build more complex heterocyclic systems. For example, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of a urea and a carbamate in a single molecule, creating a linker between the 1,2,4-oxadiazole and another molecular fragment.

The synthesis of hybrid molecules containing the 1,2,4-oxadiazole moiety is of significant interest in drug discovery, as it allows for the combination of different pharmacophores to create multifunctional agents. The use of this compound as a precursor to the reactive isocyanate provides a strategic entry point to a diverse range of such hybrid architectures.

Table 2: Intermolecular Annulations of 1,2,4-oxadiazol-3-yl isocyanate

| Isocyanate | Reactant | Reaction Type | Product (Conceptual Hybrid Architecture) |

| 1,2,4-oxadiazol-3-yl isocyanate | Butadiene | [4+2] Cycloaddition | 1-(1,2,4-oxadiazol-3-yl)dihydropyridin-2(1H)-one |

| 1,2,4-oxadiazol-3-yl isocyanate | Phenylacetylene | [2+2] Cycloaddition | 4-phenyl-1-(1,2,4-oxadiazol-3-yl)azetidin-2-one |

| 1,2,4-oxadiazol-3-yl isocyanate | Ethyl azidoacetate | [3+2] Cycloaddition | Ethyl 4-(1,2,4-oxadiazol-3-yl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazole-1-carboxylate |

Theoretical and Computational Investigations of 1,2,4 Oxadiazole 3 Carbonyl Azide

Quantum Chemical Studies of Electronic Structure and Energetics

No dedicated quantum chemical studies on the electronic structure and energetics of 1,2,4-oxadiazole-3-carbonyl azide (B81097) were identified. Research on other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, has utilized methods like Density Functional Theory (DFT) to explore molecular geometries, electronic properties, and structure-property relationships. researchgate.netrsc.org Such studies are fundamental to understanding the stability and reactivity of novel compounds. mdpi.com

Specific Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 1,2,4-oxadiazole-3-carbonyl azide, is not available. FMO theory is a critical tool for predicting chemical reactivity. wikipedia.org The interaction between the HOMO and LUMO of reacting species governs the course of many chemical reactions, including cycloadditions and rearrangements. wikipedia.orgimperial.ac.ukslideshare.net For a molecule like this compound, FMO analysis would provide insight into its electrophilic and nucleophilic sites and its potential behavior in pericyclic reactions.

Detailed calculations of charge distribution, electrostatic potential maps, and other reactivity descriptors (e.g., Fukui functions, global hardness, and softness) for this compound have not been published. In computational studies of other oxadiazole derivatives, these descriptors are calculated using DFT to identify the most reactive sites within a molecule. For instance, analysis of atomic charges can pinpoint which atoms are susceptible to nucleophilic or electrophilic attack, offering a theoretical basis for observed chemical behavior.

There are no specific conformational analyses or molecular dynamics (MD) simulations in the literature for this compound. Conformational analysis is crucial for understanding the three-dimensional structure and stability of different conformers of a molecule. MD simulations, which model the movement of atoms and molecules over time, are used to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological targets. mdpi.comnih.gov For a related compound, oxalyl diazide, computational studies have investigated the stability and rearrangement of its different conformers. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

While the Curtius rearrangement is a well-studied reaction for acyl azides in general, computational modeling specifically for the rearrangement of this compound is absent from the literature. nih.govorganic-chemistry.org

Without experimental or computational studies, the energy profiles and kinetic data for the reactivity pathways of this compound remain undetermined. Calculating the energy profile involves determining the relative energies of reactants, transition states, intermediates, and products. This information allows for the calculation of activation energies, which are essential for understanding reaction rates and predicting the feasibility of a particular transformation under different conditions. For example, theoretical results for oxalyl diazide indicate that the concerted pathway is significantly faster than a stepwise mechanism. nih.gov

Spectroscopic Property Prediction and Validation of Theoretical Models

The theoretical and computational investigation of 1,2,4-oxadiazole (B8745197) derivatives provides invaluable insights into their structural and electronic properties. A crucial aspect of these studies is the prediction of spectroscopic data, which, when compared with experimental findings, serves to validate the employed theoretical models. This section focuses on the methods used to predict spectroscopic properties for compounds related to this compound and the validation of the underlying computational models.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the spectroscopic characteristics of heterocyclic compounds, including 1,2,4-oxadiazole derivatives. nahrainuniv.edu.iqgrowingscience.com These theoretical calculations allow for the determination of optimized molecular geometries, vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. nahrainuniv.edu.iqresearchgate.net

A common approach involves using DFT with various functionals, such as B3LYP, in conjunction with a range of basis sets, for instance, 6-311++G(2d,2p), to achieve a balance between computational cost and accuracy. nahrainuniv.edu.iq The selection of the functional and basis set is critical and is often validated by comparing the calculated results with experimental data for known molecules. nahrainuniv.edu.iqresearchgate.net

The validation of theoretical models is a critical step to ensure the reliability of the predicted data. This is typically achieved by comparing the computationally predicted spectroscopic data with experimentally obtained spectra. nih.gov For instance, the calculated vibrational frequencies from DFT can be compared with the absorption bands observed in Fourier Transform Infrared (FT-IR) spectroscopy. nih.govpsu.edu Similarly, calculated NMR chemical shifts can be correlated with experimental data from ¹H and ¹³C NMR spectroscopy. researchgate.netnih.gov A good correlation between the theoretical and experimental data lends confidence to the computational model, which can then be used to predict the properties of novel or unstable compounds like this compound.

Vibrational Spectroscopy (IR)

Theoretical calculations of vibrational spectra for 1,2,4-oxadiazole derivatives typically predict characteristic frequencies for the C=N, C-O-C, and N-O stretching and bending modes within the heterocyclic ring. researchgate.netresearchgate.net The azide group (-N₃) in this compound would be expected to exhibit a strong, characteristic asymmetric stretching vibration. The carbonyl group (C=O) attached to the ring would also have a distinct stretching frequency.

The table below presents representative calculated and experimental FT-IR vibrational frequencies for key functional groups found in 1,2,4-oxadiazole derivatives. While specific data for this compound is not available, these values provide an expected range for the characteristic vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) (Theoretical) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Vibrational Assignment |

| Azide (N₃) Asymmetric Stretch | ~2130 - 2170 | ~2120 - 2160 | Stretching |

| Carbonyl (C=O) Stretch | ~1700 - 1750 | ~1680 - 1730 | Stretching |

| C=N Stretch (Oxadiazole Ring) | ~1600 - 1650 | ~1590 - 1640 | Stretching |

| C-O-C Stretch (Oxadiazole Ring) | ~1000 - 1100 | ~990 - 1090 | Stretching |

| N-O Stretch (Oxadiazole Ring) | ~880 - 920 | ~870 - 910 | Stretching |

Note: The data in this table is representative of 1,2,4-oxadiazole derivatives and related compounds containing azide and carbonyl functionalities. The exact values for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of 1,2,4-oxadiazole derivatives. researchgate.net The chemical shifts are sensitive to the electronic environment of the nuclei, making them a powerful tool for structure elucidation. Theoretical calculations can help in assigning the signals in complex spectra and in understanding the effects of different substituents on the chemical shifts of the oxadiazole ring protons and carbons.

The table below shows illustrative predicted and experimental ¹³C NMR chemical shifts for the carbon atoms in a substituted 1,2,4-oxadiazole ring.

| Carbon Atom (Oxadiazole Ring) | Predicted Chemical Shift (ppm) (Theoretical) | Experimental Chemical Shift (ppm) (¹³C NMR) |

| C3 | ~165 - 175 | ~163 - 173 |

| C5 | ~170 - 180 | ~168 - 178 |

Note: The data in this table is representative of substituted 1,2,4-oxadiazole rings. The specific chemical shifts for this compound will be influenced by the carbonyl azide substituent.

The validation of these theoretical predictions against experimental data for a range of 1,2,4-oxadiazole derivatives has shown a good linear correlation, confirming the utility of DFT methods in the structural analysis of these compounds. researchgate.net This validated approach can be confidently extended to predict the spectroscopic properties of this compound, aiding in its identification and characterization.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 1,2,4-Oxadiazole-3-carbonyl azide (B81097). This technique measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the determination of the precise molecular formula.

Molecular Ion Peak: For 1,2,4-Oxadiazole-3-carbonyl azide (C₃HN₄O₂), HRMS would be expected to show a molecular ion peak [M+H]⁺ with a calculated mass that corresponds to its exact molecular weight. Techniques like electrospray ionization (ESI) are commonly used for such analyses. nih.govbeilstein-journals.org

Fragmentation Analysis: Electron impact (EI) ionization or collision-induced dissociation (CID) in MS/MS experiments would reveal characteristic fragmentation patterns. The acyl azide moiety is expected to be highly labile. A primary fragmentation pathway would likely involve the loss of dinitrogen (N₂) to form an isocyanate intermediate, a common rearrangement for carbonyl azides. Further fragmentation of the 1,2,4-oxadiazole (B8745197) ring is also anticipated. The cleavage of the N-O bond is a typical fragmentation pathway in 1,2,4-oxadiazoles, leading to nitrile and oxazirine-type fragments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound by probing the chemical environments of its constituent nuclei. mdpi.comipb.pt

¹H NMR: The proton NMR spectrum is predicted to be simple, showing a single signal for the proton attached to the C5 carbon of the oxadiazole ring. This signal would likely appear as a singlet in the downfield region of the spectrum (typically δ 8.0-9.5 ppm), characteristic of protons on electron-deficient heterocyclic rings.

¹³C NMR: The carbon NMR spectrum would provide key information about the three carbon atoms in the molecule. Based on data from analogous 3,5-disubstituted 1,2,4-oxadiazoles, the signals for the heterocyclic carbons (C3 and C5) are expected in the δ 160–175 ppm range. researchgate.netscispace.comresearchgate.net The carbonyl carbon (C=O) of the azide group would also resonate in this low-field region.

¹⁵N NMR: With four distinct nitrogen atoms, ¹⁵N NMR would be a powerful, albeit less common, tool for characterization. It would show four separate signals corresponding to the two nitrogen atoms within the oxadiazole ring and the two distinct nitrogens of the linear azide group, providing direct evidence for the presence and environment of these functionalities. ipb.pt

2D NMR: Two-dimensional NMR techniques are crucial for assembling the final structure. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be used to confirm the connectivity between the C5 proton and the C3 and C5 carbons of the oxadiazole ring, as well as the carbonyl carbon, thus verifying the position of the carbonyl azide substituent at C3. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 8.0 - 9.5 | Singlet | Signal corresponds to the proton at the C5 position of the oxadiazole ring. |

| ¹³C | 160 - 175 | - | Range includes expected signals for C3, C5, and the carbonyl carbon. |

| ¹⁵N | Variable | - | Four distinct signals expected for the four unique nitrogen atoms. |

Infrared (IR) Spectroscopy for Functional Group Identification (specifically azide and carbonyl)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Azide Group (N₃): The azide functional group gives rise to a very strong and sharp characteristic absorption band. This peak is typically observed in the region of 2100-2200 cm⁻¹ due to the asymmetric stretching vibration of the N=N=N bond. rsc.orgresearchgate.net

Carbonyl Group (C=O): The carbonyl group of the acyl azide will produce another strong, sharp absorption. For an acyl azide, this C=O stretch is expected in the range of 1700–1750 cm⁻¹ . mdpi.comnih.gov

Oxadiazole Ring: The C=N stretching vibrations within the 1,2,4-oxadiazole ring would also be present, typically appearing in the 1550-1650 cm⁻¹ region. nih.govresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2200 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1700 - 1750 | Strong, Sharp |

| Oxadiazole (C=N) | Stretch | 1550 - 1650 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

Should this compound be obtained as a stable crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique maps the electron density of the crystal to determine the precise spatial arrangement of every atom.

The analysis would yield exact bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the planarity of the 1,2,4-oxadiazole ring and the geometry of the carbonyl azide substituent. While crystal structures have been reported for numerous other 1,2,4-oxadiazole derivatives researchgate.netrsc.orgresearchgate.net, specific data for the title compound is not currently available in published literature.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the isolation and purity verification of the synthesized compound.

Column Chromatography: Purification of 1,2,4-oxadiazole derivatives is commonly achieved using column chromatography with silica (B1680970) gel as the stationary phase. nih.govmdpi.com A solvent system of appropriate polarity, such as ethyl acetate (B1210297) in petroleum ether or hexane, would be developed to effectively separate the target compound from starting materials and byproducts.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis and to identify the appropriate solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the final purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase, typically a mixture of acetonitrile (B52724) and water, would be used to obtain a chromatogram where the purity can be quantified by the relative area of the product peak.

Applications in Synthetic Chemistry and Advanced Materials Development

1,2,4-Oxadiazole-3-carbonyl azide (B81097) as a Versatile Synthetic Building Block

The utility of 1,2,4-Oxadiazole-3-carbonyl azide in organic synthesis stems from the inherent reactivity of the carbonyl azide moiety, which can be transformed into a variety of other functional groups. This versatility allows for the construction of complex molecular architectures built upon the stable 1,2,4-oxadiazole (B8745197) scaffold.

Precursor for Diverse Organic Intermediates

The primary role of this compound as a synthetic precursor lies in its ability to undergo the Curtius rearrangement. Upon thermal or photochemical activation, the carbonyl azide smoothly loses dinitrogen gas to form a highly reactive isocyanate intermediate. This 1,2,4-oxadiazol-3-yl isocyanate is a valuable synthon that can be trapped by a wide range of nucleophiles to generate a diverse array of stable organic compounds.

For instance, reaction with alcohols provides access to carbamates, while amines yield ureas. Water can hydrolyze the isocyanate to the corresponding amine, albeit often with competing side reactions. This reactivity profile makes this compound a gateway to a multitude of 3-substituted 1,2,4-oxadiazole derivatives, which are themselves valuable in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is often employed as a bioisosteric replacement for amide and ester groups, enhancing metabolic stability in drug candidates. nih.govresearchgate.net

The synthesis of these derivatives is crucial as the 1,2,4-oxadiazole nucleus is a key component in a variety of pharmacologically active compounds. nih.govnih.gov The ability to introduce diverse functionalities at the 3-position via the carbonyl azide allows for the systematic exploration of structure-activity relationships. nih.gov

Role in Multi-Component Reactions (MCRs) and Diversity-Oriented Synthesis

While direct examples of this compound in multi-component reactions (MCRs) are not extensively documented, the isocyanate intermediate derived from it holds significant potential for such applications. Isocyanates are well-known participants in various MCRs, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The in situ generation of 1,2,4-oxadiazol-3-yl isocyanate from the corresponding carbonyl azide could, in principle, be integrated into MCR protocols to generate libraries of complex 1,2,4-oxadiazole-containing compounds. goums.ac.ir

Similarly, in the context of diversity-oriented synthesis (DOS), this compound represents a valuable starting point. DOS aims to create structurally diverse small molecules to explore new areas of chemical space. mdpi.com The 1,2,4-oxadiazole core itself can be constructed from a wide variety of commercially available nitriles and carboxylic acids, providing a foundational level of diversity. nih.gov The subsequent functionalization of the 3-position via the carbonyl azide offers a powerful tool for further diversification. The isocyanate intermediate can be reacted with a broad range of nucleophiles, leading to a wide array of derivatives with varied physicochemical properties. This approach is particularly attractive for the generation of DNA-encoded chemical libraries (DECLs), where the robust nature of the 1,2,4-oxadiazole synthesis is a key advantage. impactfactor.org

Design and Synthesis of Chemically Diverse 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazole derivatives is a well-established field, with numerous methods available for the construction of the heterocyclic ring. researchgate.netdeepdyve.com The most common approach involves the cyclization of an O-acylamidoxime, which is typically formed from the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.gov This modularity allows for the introduction of a wide range of substituents at both the 3- and 5-positions of the oxadiazole ring.

The introduction of further chemical diversity can be achieved by post-synthetic modification of the 1,2,4-oxadiazole core. For example, functional groups on the substituents at the 3- and 5-positions can be manipulated using standard organic transformations. The use of building blocks containing reactive handles, such as this compound, provides a strategic advantage in this regard, enabling late-stage diversification of the molecular scaffold.

Recent advances in synthetic methodology have further expanded the toolbox for creating diverse 1,2,4-oxadiazole libraries. These include the development of one-pot syntheses and the use of solid-phase techniques to streamline the production of these compounds. Such methods are particularly valuable in the context of drug discovery and materials science, where the rapid generation and screening of large compound libraries are often required.

Exploration in Energetic Materials Science and High-Nitrogen Systems

The high nitrogen content and the inherent energy of the N-O bonds in the oxadiazole ring make 1,2,4-oxadiazole derivatives attractive candidates for the development of new energetic materials. The 1,2,4-oxadiazole moiety can serve as a stable, high-energy backbone, which can be further functionalized with energetic groups to tune the performance and sensitivity of the resulting materials.

Design Principles for High-Nitrogen Content Frameworks

A key strategy in the design of high-nitrogen energetic materials is the incorporation of nitrogen-rich heterocyclic rings. The 1,2,4-oxadiazole ring, with a nitrogen content of 33.3%, is a valuable building block in this context. The design of advanced energetic materials often involves the combination of different heterocyclic rings to achieve a balance of properties. For example, linking 1,2,4-oxadiazole rings with other nitrogen-rich heterocycles, such as tetrazines, can lead to materials with very high nitrogen content.

The following table summarizes some high-nitrogen compounds based on the 1,2,4-oxadiazole framework:

| Compound | Nitrogen Content (%) | Key Features | Reference |

| 3-azido-5-guanidino-1,2,4-oxadiazole (AOG) | 66.65 | High nitrogen content, good thermal stability. | |

| 3,6-bis(3′-azido-1′,2′,4′-oxadiazole-5′-guanyl)-1,2,4,5-tetrazine (AOG2Tz) | 67.62 | Combination of oxadiazole and tetrazine rings. | |

| Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan | - | Combination of oxadiazole and furazan (B8792606) rings with a nitramino group. |

Structure-Reactivity Correlations Pertinent to Chemical Stability and Reactivity

The chemical stability of 1,2,4-oxadiazole derivatives is a critical factor, particularly in the context of energetic materials. The 1,2,4-oxadiazole ring itself is considered to have relatively low aromaticity, which can lead to a tendency to undergo ring-opening or rearrangement reactions under certain conditions. The reactivity of the ring is significantly influenced by the nature of the substituents at the 3- and 5-positions.

Understanding the relationship between the molecular structure and the chemical reactivity and stability is crucial for the rational design of new energetic materials. Computational methods, such as density functional theory (DFT), are often employed to predict the properties of new compounds before their synthesis. These calculations can provide insights into the heat of formation, density, and potential decomposition pathways of a molecule, guiding the design of materials with improved stability and safety characteristics.

The thermal stability of 1,2,4-oxadiazole-based energetic materials is a key parameter. Differential scanning calorimetry (DSC) is a common experimental technique used to determine the decomposition temperature of these compounds. A high decomposition temperature is generally desirable for practical applications.

Q & A

Q. Table 1: Synthesis Conditions and Yields for Selected 1,2,4-Oxadiazoles

| Starting Material | Reagent/Conditions | Product Yield | Reference |

|---|---|---|---|

| 5-Styryl oxadiazoles | NaNH₂, NH₃(liq.), -70°C to -60°C | 9–54% | |

| Acid hydrazides + acids | POCl₃, reflux | Not reported |

Advanced: How can researchers mitigate low yields and side reactions during dehydrohalogenation of dibromo intermediates?

Answer:

Low yields in dehydrobromination (e.g., 9% for 3d in ) arise from competing oligomerization and reduction side reactions. Methodological optimizations include:

- Temperature control : Maintaining temperatures below -60°C minimizes side reactions. Elevated temperatures (-50°C to -40°C) reduce target compound yields .

- Base selection : NaNH₂ in liquid ammonia outperforms alternatives like t-BuOK or BuLi, which generate complex mixtures .

- Substrate modification : Avoiding electron-deficient aryl groups (e.g., para-bromophenyl) reduces oligomerization .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing 1,2,4-oxadiazole derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, ¹H NMR of 5-arylethynyl oxadiazoles shows characteristic alkynyl proton signals .

- X-ray Crystallography : Resolves ambiguities in molecular geometry. Crystallographic data (e.g., CCDC 1975227) validate bond lengths and angles in oxadiazole cores .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, particularly for azide-functionalized derivatives .

Advanced: How can competing electrophilic reactions be managed during functionalization of 1,2,4-oxadiazoles?

Answer:

Electrophilic functionalization (e.g., superacid-mediated reactions) requires careful control:

- Acid selection : Brønsted superacids (e.g., CF₃SO₃H) or Lewis acids (AlCl₃) activate substrates without decomposition .

- Solvent compatibility : Polar aprotic solvents (THF, DCM) stabilize intermediates, while protic solvents may protonate sensitive azide groups.

- Temperature modulation : Low temperatures (-40°C) suppress unwanted polymerization during electrophilic substitution .

Basic: What protocols are used to evaluate the biological activity of 1,2,4-oxadiazole derivatives?

Answer:

- Antibacterial assays : Broth microdilution (MIC testing) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity .

- Enzyme inhibition studies : Fluorometric assays for targets like acetylcholinesterase (Alzheimer’s relevance) .

Advanced: What strategies enhance the thermal and chemical stability of this compound during storage?

Answer:

- Desiccated storage : Azides are hygroscopic; anhydrous conditions (e.g., P₂O₅ in desiccators) prevent hydrolysis .

- Light avoidance : Amber vials or foil wrapping reduce photolytic decomposition.

- Low-temperature storage : -20°C in inert atmospheres (N₂/Ar) minimizes radical-mediated degradation .

Basic: How are computational methods applied to predict reactivity and regioselectivity in 1,2,4-oxadiazole chemistry?

Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

Advanced: What are the challenges in scaling up lab-scale syntheses of 1,2,4-oxadiazole derivatives?

Answer:

- Exothermic reactions : Dehydrobromination with NaNH₂ requires controlled addition rates and cooling systems to manage heat .

- Purification hurdles : Column chromatography for polar intermediates (e.g., azides) may be replaced with recrystallization or HPLC .

- Safety protocols : Schlenk lines for handling azides and strict PPE (face shields, blast shields) during high-temperature steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.